molecular formula C6H11AlCl4N2 B12337207 1-Ethyl-3-methylimi-dazolium tetrachloroaluminate

1-Ethyl-3-methylimi-dazolium tetrachloroaluminate

Cat. No.: B12337207
M. Wt: 280.0 g/mol
InChI Key: UYYXEZMYUOVMPT-UHFFFAOYSA-J
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-methylimidazolium tetrachloroaluminate is typically synthesized by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process . The reaction can be represented as follows:

[ \text{C}6\text{H}{11}\text{N}_2\text{Cl} + \text{AlCl}_3 \rightarrow \text{C}6\text{H}{11}\text{N}_2\text{AlCl}_4 ]

Industrial Production Methods

Industrial production of 1-ethyl-3-methylimidazolium tetrachloroaluminate follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 1-ethyl-3-methylimidazolium tetrachloroaluminate include aluminum chloride, organic solvents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving 1-ethyl-3-methylimidazolium tetrachloroaluminate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may produce oxidized derivatives, while in reduction reactions, reduced derivatives are formed .

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylimidazolium tetrachloroaluminate involves its ability to stabilize transition states and intermediates in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets and pathways, facilitating the desired chemical transformations .

Properties

Molecular Formula

C6H11AlCl4N2

Molecular Weight

280.0 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;trichloroalumane;chloride

InChI

InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4

InChI Key

UYYXEZMYUOVMPT-UHFFFAOYSA-J

Canonical SMILES

CCN1C=C[N+](=C1)C.[Al](Cl)(Cl)Cl.[Cl-]

Origin of Product

United States

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